N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide
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Overview
Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
A study by Abdulla et al. (2014) discusses the synthesis of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide. These compounds demonstrated good anti-inflammatory activities and low toxicity, suggesting potential therapeutic applications (Abdulla et al., 2014).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a similar compound, highlighting its potential biological effects based on molecular docking predictions (Viji et al., 2020).
Crystal Structure Analysis
Kumarasinghe et al. (2009) analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and potential for specific interactions in a biological context (Kumarasinghe et al., 2009).
Antiproliferative Activity and Molecular Docking Study
Huang et al. (2020) synthesized a compound closely related to the one , demonstrating marked inhibition against various human cancer cell lines. This suggests potential applications in cancer research and therapy (Huang et al., 2020).
Molecular Structure Modeling
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the impact of intermolecular interactions on molecular geometry, which could be relevant for understanding the behavior of similar compounds (Karabulut et al., 2014).
Mechanism of Action
The mode of action of pyrazoline derivatives can vary depending on the specific compound and its targets. For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
The biochemical pathways affected by pyrazoline derivatives can also vary. For instance, some compounds increase the production of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-15-8-2-12(3-9-15)19(24)21-18-16-10-26-11-17(16)22-23(18)14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIXUPFWHBOTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.